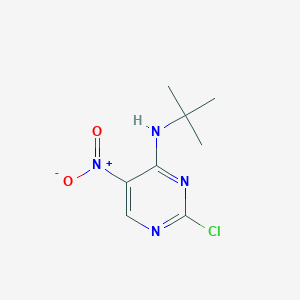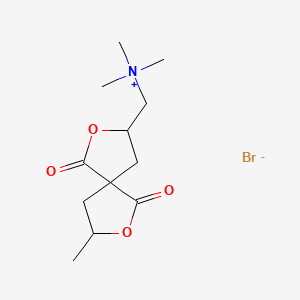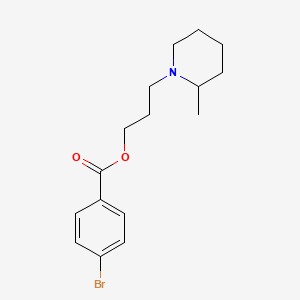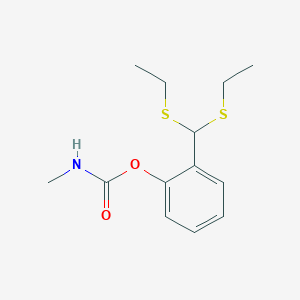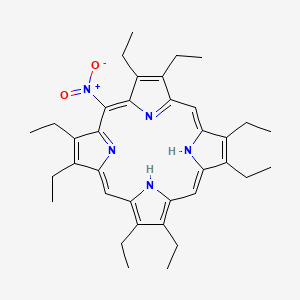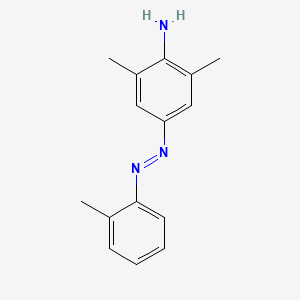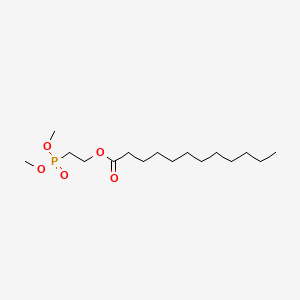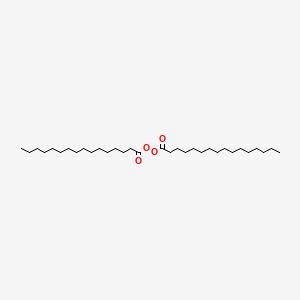
Dihexadecanoyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecanoyl peroxide is an organic peroxide compound with the chemical formula C32H62O4. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound is characterized by its peroxide bond, which makes it highly reactive and useful in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecanoyl peroxide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with hydrogen peroxide in the presence of a catalyst. The reaction typically involves the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the this compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dihexadecanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under certain conditions, it can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, catalysts like sulfuric acid, and solvents such as dichloromethane. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Dihexadecanoyl peroxide has a wide range of scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of plastics, rubber, and other materials where its strong oxidizing properties are beneficial.
Mechanism of Action
The mechanism of action of dihexadecanoyl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Dicumyl peroxide
- Dibenzoyl peroxide
- 1,1-Di-tert-butyl hydroperoxy cyclohexane
- Tert-butyl hydroperoxide
Uniqueness
Dihexadecanoyl peroxide is unique due to its long hydrocarbon chain, which imparts specific physical and chemical properties. Compared to other peroxides, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications where other peroxides may not be effective.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its strong oxidizing properties and ability to generate free radicals make it a valuable tool in chemical synthesis, polymerization, and other processes. Ongoing research continues to explore its potential in new and innovative applications.
Properties
CAS No. |
2697-96-3 |
|---|---|
Molecular Formula |
C32H62O4 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
hexadecanoyl hexadecaneperoxoate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-36-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
QMXBAGNATMRETP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



